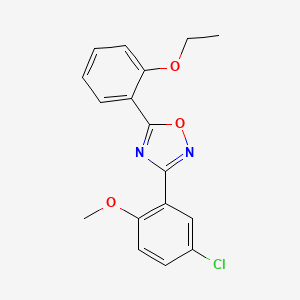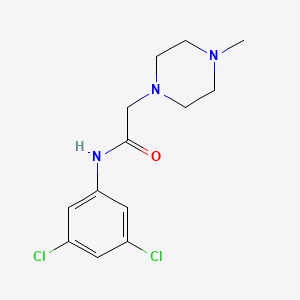![molecular formula C16H23NO B5302147 N-[1-(3,4-dimethylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5302147.png)
N-[1-(3,4-dimethylphenyl)ethyl]cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3,4-dimethylphenyl)ethyl]cyclopentanecarboxamide, commonly known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by the pharmaceutical company Upjohn as a potential alternative to morphine. U-47700 is a highly potent drug that has been associated with numerous cases of overdose and death. Despite its dangers, U-47700 continues to be used illicitly.
Mécanisme D'action
U-47700 acts on the mu-opioid receptor in the brain, producing analgesic and euphoric effects. It also has sedative effects and can cause respiratory depression at high doses.
Biochemical and Physiological Effects:
U-47700 has been shown to increase dopamine release in the brain, which is thought to contribute to its euphoric effects. It also activates the reward pathway in the brain, leading to feelings of pleasure and reinforcement. U-47700 can cause respiratory depression, which can be fatal at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
U-47700 has been used in animal studies to investigate the effects of opioids on behavior and brain function. However, its potency and potential for overdose make it a dangerous substance to work with. Therefore, caution must be taken when handling and administering U-47700 in laboratory experiments.
Orientations Futures
There are several areas of future research that could be explored with U-47700. These include:
1. Investigating the long-term effects of U-47700 on brain function and behavior.
2. Developing safer synthetic opioids with lower potential for abuse and overdose.
3. Studying the effects of U-47700 on pain perception and tolerance.
4. Investigating the role of U-47700 in the development of opioid addiction and withdrawal.
5. Developing new treatments for opioid addiction and withdrawal based on the mechanisms of U-47700.
In conclusion, U-47700 is a highly potent synthetic opioid that has been associated with numerous cases of overdose and death. Despite its dangers, it continues to be used illicitly. Scientific research has used U-47700 to study the effects of opioids on the brain and behavior, as well as investigate the mechanisms of opioid addiction and withdrawal. Future research could explore the long-term effects of U-47700, develop safer synthetic opioids, study its effects on pain perception and tolerance, investigate its role in addiction and withdrawal, and develop new treatments based on its mechanisms.
Méthodes De Synthèse
The synthesis of U-47700 involves the reaction of cyclopentanone with 3,4-dimethylphenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then acylated with cyclopentanecarboxylic acid chloride to form U-47700.
Applications De Recherche Scientifique
U-47700 has been used in scientific research to study the effects of opioids on the brain and behavior. It has also been used as a tool to investigate the mechanisms of opioid addiction and withdrawal.
Propriétés
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-11-8-9-15(10-12(11)2)13(3)17-16(18)14-6-4-5-7-14/h8-10,13-14H,4-7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSESQSSVBSPILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)C2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200112 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[1-(3,4-dimethylphenyl)ethyl]cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ylmethyl)propanamide](/img/structure/B5302064.png)

![2-hydroxy-N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}acetamide](/img/structure/B5302076.png)

![1'-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5302084.png)


![4-[4-(1-adamantyl)piperazin-1-yl]-N-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B5302115.png)
![N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5302117.png)
![2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5302119.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5302140.png)
![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5302148.png)
![1-{3-[6-(cyclopentylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl}ethanone](/img/structure/B5302150.png)
![N-1,3-benzodioxol-5-yl-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5302163.png)